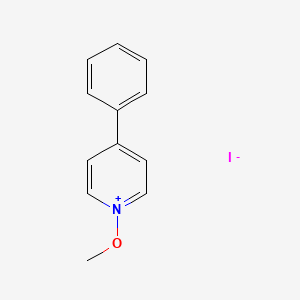
5-Hexylindane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylindane typically involves the alkylation of indane with hexyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Indane+Hexyl HalideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.
化学反応の分析
Types of Reactions: 5-Hexylindane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indane ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
科学的研究の応用
5-Hexylindane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Hexylindane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Indane: The parent compound of 5-Hexylindane, lacking the hexyl group.
1-Hexyl-2,3-dihydro-1H-indene: A structural isomer with the hexyl group attached at a different position.
Hexylbenzene: A simpler compound with a hexyl group attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of both the indane structure and the hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
特性
CAS番号 |
54889-55-3 |
|---|---|
分子式 |
C15H22 |
分子量 |
202.33 g/mol |
IUPAC名 |
5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H22/c1-2-3-4-5-7-13-10-11-14-8-6-9-15(14)12-13/h10-12H,2-9H2,1H3 |
InChIキー |
HCJRTBCEQLVXLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
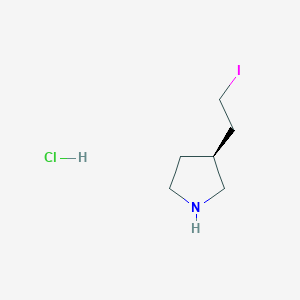
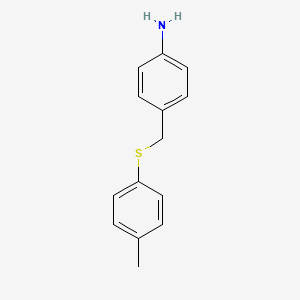
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
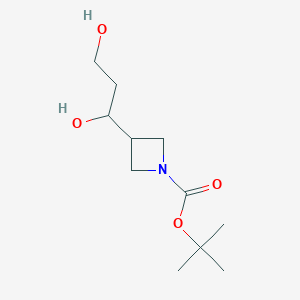

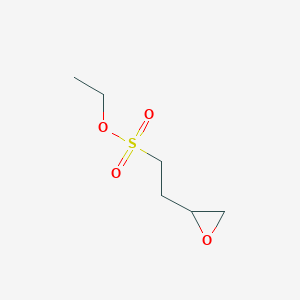
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
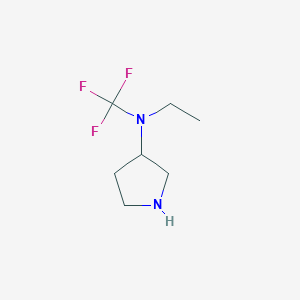
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

